molecular formula C8H14N2O3S B3363089 1-(Ethanesulfonyl)-3-isocyanatopiperidine CAS No. 1016844-38-4

1-(Ethanesulfonyl)-3-isocyanatopiperidine

Cat. No.: B3363089
CAS No.: 1016844-38-4
M. Wt: 218.28 g/mol
InChI Key: ADJXGUGHPOXIEC-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-3-isocyanatopiperidine is an organic compound that features both an ethanesulfonyl group and an isocyanate group attached to a piperidine ring

Preparation Methods

The synthesis of 1-(Ethanesulfonyl)-3-isocyanatopiperidine typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride and isocyanate reagents. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

1-(Ethanesulfonyl)-3-isocyanatopiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Oxidation and Reduction: The ethanesulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include ureas, carbamates, sulfonic acids, and sulfides.

Scientific Research Applications

1-(Ethanesulfonyl)-3-isocyanatopiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules, potentially altering their activity or stability.

    Medicine: It may serve as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)-3-isocyanatopiperidine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethanesulfonyl group can participate in redox reactions, influencing the oxidative state of the environment.

Comparison with Similar Compounds

1-(Ethanesulfonyl)-3-isocyanatopiperidine can be compared with other similar compounds such as:

    Methanesulfonyl chloride: Similar in having a sulfonyl group, but lacks the isocyanate group.

    4-Isocyanatopiperidine: Similar in having an isocyanate group attached to a piperidine ring, but lacks the ethanesulfonyl group.

    Ethanesulfonyl chloride: Similar in having an ethanesulfonyl group, but lacks the piperidine ring and isocyanate group.

Properties

IUPAC Name

1-ethylsulfonyl-3-isocyanatopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-2-14(12,13)10-5-3-4-8(6-10)9-7-11/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJXGUGHPOXIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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